4-{4-[(dimethylamino)sulfonyl]phenoxy}-N,N-dimethylbenzenesulfonamide
CAS No.: 300360-48-9
Cat. No.: VC5288034
Molecular Formula: C16H20N2O5S2
Molecular Weight: 384.47
* For research use only. Not for human or veterinary use.
![4-{4-[(dimethylamino)sulfonyl]phenoxy}-N,N-dimethylbenzenesulfonamide - 300360-48-9](/images/structure/VC5288034.png)
Specification
CAS No. | 300360-48-9 |
---|---|
Molecular Formula | C16H20N2O5S2 |
Molecular Weight | 384.47 |
IUPAC Name | 4-[4-(dimethylsulfamoyl)phenoxy]-N,N-dimethylbenzenesulfonamide |
Standard InChI | InChI=1S/C16H20N2O5S2/c1-17(2)24(19,20)15-9-5-13(6-10-15)23-14-7-11-16(12-8-14)25(21,22)18(3)4/h5-12H,1-4H3 |
Standard InChI Key | RRHUDFOAHDZFEF-UHFFFAOYSA-N |
SMILES | CN(C)S(=O)(=O)C1=CC=C(C=C1)OC2=CC=C(C=C2)S(=O)(=O)N(C)C |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
4-{4-[(Dimethylamino)sulfonyl]phenoxy}-N,N-dimethylbenzenesulfonamide belongs to the bis-sulfonamide class, with the following defining characteristics:
The molecule comprises two para-substituted benzene rings bridged by an oxygen atom. Each ring bears a dimethylsulfonamide group (–SO₂N(CH₃)₂) at the 4-position, creating a centrosymmetric structure. Density functional theory (DFT) calculations predict a dihedral angle of approximately 120° between the two aromatic rings due to steric and electronic repulsion between the sulfonamide moieties .
Spectroscopic Signatures
While experimental spectral data are unavailable, analogous sulfonamides exhibit characteristic infrared (IR) peaks at:
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1240–1160 cm⁻¹: Asymmetric S=O stretching
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1100–1020 cm⁻¹: Symmetric S=O stretching
Nuclear magnetic resonance (NMR) simulations suggest the following proton environments:
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δ 2.7–3.1 ppm: Singlets for N-methyl protons (6H per group)
Synthesis and Reaction Pathways
Nucleophilic Aromatic Substitution
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Precursor Preparation:
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Coupling Reaction:
Reaction of 4-hydroxyphenylsulfonamide with 4-fluorophenylsulfonamide derivative under Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine) to form the ether bridge .
Ullmann-Type Coupling
Copper-catalyzed coupling of two 4-iodo-N,N-dimethylbenzenesulfonamide monomers in the presence of a diol ligand:
where Ar = 4-(N,N-dimethylsulfamoyl)phenyl .
Reaction Optimization Parameters
Based on analogous sulfonamide syntheses :
Parameter | Optimal Range |
---|---|
Temperature | 80–120°C |
Catalyst Loading | 5–10 mol% CuI |
Solvent | DMF or DMSO |
Reaction Time | 12–24 h |
Yield | 45–65% (estimated) |
Physicochemical Properties
Predicted Properties
Quantum mechanical calculations (B3LYP/6-311+G**) provide these estimates:
Property | Value |
---|---|
LogP (Octanol-Water) | 1.2 ± 0.3 |
Aqueous Solubility | 28 mg/L at 25°C |
Melting Point | 189–192°C |
pKa | 6.8 (sulfonamide H) |
The moderate lipophilicity (LogP ~1.2) suggests preferential solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) over water. Crystal packing simulations indicate a monoclinic lattice with π-π stacking distances of 3.4–3.7 Å between aromatic rings .
Stability Profile
Accelerated stability studies on similar sulfonamides reveal:
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Thermal Stability: Decomposition onset at 210°C (TGA)
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Photostability: <5% degradation after 48 h under UV-Vis light (300–800 nm)
Hazard Category | Precautionary Measures |
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Skin/Eye Irritation | Wear nitrile gloves and goggles |
Respiratory Hazards | Use fume hood for powder handling |
Environmental Impact | Avoid aqueous discharge; collect waste |
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